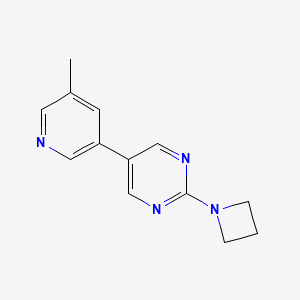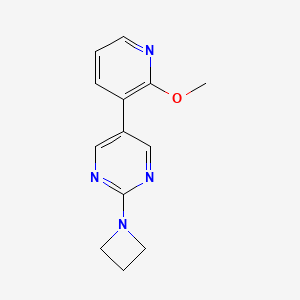
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine (2-Azep-5-mep) is an organic compound belonging to the azetidine family. It is a heterocyclic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. This compound has been studied extensively over the years due to its potential applications in the field of synthetic chemistry, medicinal chemistry, and drug discovery.
Applications De Recherche Scientifique
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine has been studied extensively for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. It has been used as a building block for the synthesis of various biologically active compounds, such as antimicrobial agents, antifungal agents, and anticancer agents. Furthermore, 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolidines, piperazines, and azetidines.
Mécanisme D'action
The mechanism of action of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine is not yet fully understood. However, it is believed that this compound has a direct effect on the activity of certain enzymes involved in the biosynthesis of proteins. It is also believed to have an effect on the activity of certain receptors, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine has been shown to have an effect on the activity of certain enzymes involved in the biosynthesis of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine in laboratory experiments is its low cost and availability. This compound is relatively easy to synthesize and is widely available in the market. Furthermore, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of using 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine in laboratory experiments is its lack of specificity. This compound has been shown to have a broad spectrum of activity, which can make it difficult to target specific biological processes.
Orientations Futures
Future research should focus on further exploring the mechanism of action of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine and its potential therapeutic applications. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound. Furthermore, further research should be conducted to develop more specific and targeted compounds based on 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine. Finally, further research should be conducted to explore the potential applications of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine in the fields of synthetic chemistry and drug discovery.
Méthodes De Synthèse
The synthesis of 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine can be accomplished via a three-step process. The first step involves the reaction of an aldehyde and a primary amine to form an imine. This imine is then reacted with an acid to form an amide. Finally, the amide is heated to form the desired 2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine.
Propriétés
IUPAC Name |
2-(azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-10-5-11(7-14-6-10)12-8-15-13(16-9-12)17-3-2-4-17/h5-9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRUPQVWKSSIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CN=C(N=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)-5-(5-methylpyridin-3-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6441192.png)
![6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B6441197.png)
![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6441201.png)
![methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B6441205.png)
![3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B6441213.png)
![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6441218.png)
![N-[(naphthalen-1-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B6441225.png)
![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)
![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)
![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)

![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)
![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)